molecular formula C8H10NNaO5S B000361 Sulbactam sodium CAS No. 69388-84-7

Sulbactam sodium

Cat. No. B000361
CAS RN: 69388-84-7
M. Wt: 255.23 g/mol
InChI Key: NKZMPZCWBSWAOX-IBTYICNHSA-M
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Description

Sulbactam Sodium is the sodium salt form of sulbactam, a beta-lactam with weak antibacterial property . It is given in combination with β-lactam antibiotics to inhibit β-lactamase, an enzyme produced by bacteria that destroys the antibiotics .


Synthesis Analysis

The synthesis of Sulbactam involves performing a reaction between 6-amino-penicillanic acid and sodium nitrite and bromine in water-insoluble organic solvent under an acidic condition to obtain a reaction product: bis-bromo-penicillanic acid. Then, oxidation reaction and hydrogenation are performed to obtain sulbactam .


Molecular Structure Analysis

The molecular formula of Sulbactam Sodium is C8H10NNaO5S . The molecular weight is 255.23 g/mol . The IUPAC name is sodium; (2 S ,5 R )-3,3-dimethyl-4,4,7-trioxo-4λ 6 -thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

Sulbactam acts as an irreversible inhibitor of β-lactamases that inactivate β-lactams such as penicillin and cephalosporin . It is also active against bacteroides and certain chromosomally mediated enzymes of Gram-negative bacteria .


Physical And Chemical Properties Analysis

Sulbactam Sodium is an organooxygen compound and an organonitrogen compound . It is functionally related to an alpha-amino acid .

Scientific Research Applications

Antimicrobial Agent Development

  • Composite Antimicrobial Agent : Sulbactam sodium has been used to develop a novel complex antimicrobial agent, showing higher antimicrobial activity compared to traditional antibiotics, especially against fungi (Li et al., 2012).

Analytical Methods

  • Analytical Method for Pharmaceutical Dosage : Research has focused on creating sensitive and specific methods for estimating Sulbactam sodium in pharmaceutical forms, indicating its importance in drug formulation and quality control (R.V.Bharucha & U. Parmar, 2013).

Molecular Mechanisms and Resistance

  • Molecular Mechanisms and Resistance in Acinetobacter baumannii : Studies have investigated the molecular drivers of Sulbactam's antibacterial activity and its resistance determinants, which is crucial for understanding its efficacy against multidrug-resistant pathogens (Penwell et al., 2015).

Pharmacokinetics

  • Concentration in Human Urine : Determining Sulbactam sodium's concentration in human urine and studying its excretion kinetics have been a focus, aiding in understanding its metabolism and elimination from the body (De-qiu & Guo-rong, 2012).

Quality Control

  • Content Uniformity Study : Quality control studies have been conducted to investigate the content uniformity of Sulbactam sodium in injections, ensuring consistent and effective dosages (Z. Lei, 2011).

Chemical Analysis

  • Determination by Polarimetry : Developing accurate methods for determining the content of Sulbactam sodium using polarimetry analysis showcases its significance in analytical chemistry (Si-huang, 2006).

Synthesis Methods

  • Synthesis of Sulbactam Pivoxil : Efficient synthesis methods for Sulbactam derivatives like Sulbactam pivoxil have been explored, indicating ongoing research in enhancing its efficacy and application (Changov et al., 2000).

HPLC Assays

  • Simultaneous Determination with Ampicillin : High-performance liquid chromatography (HPLC) assays have been developed for the simultaneous determination of Sulbactam sodium with other compounds like ampicillin, demonstrating its combined usage in pharmaceuticals (Mai et al., 2019).

Radiolysis Studies

  • Gamma Irradiated Sulbactam Sodium : Detailed ESR studies on gamma irradiated Sulbactam sodium provide insights into its stability and potential applications in various fields including medical sterilization and preservation (Yurus et al., 2004).

Pharmacokinetic and Pharmacodynamic Modeling

  • Optimization of Dosage Regimens : Studies have focused on optimizing Sulbactam's dosage regimens, particularly in critically ill patients, to maximize its efficacy against infections (Jaruratanasirikul et al., 2016).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Sulbactam Sodium . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

The combination of ampicillin and sulbactam demonstrates synergy in addressing bacterial strains resistant to ampicillin, thus providing broader coverage . This drug combination incorporates a β-lactamase inhibitor into ampicillin, extending coverage against potentially resistant bacteria .

Relevant Papers

There are several relevant papers on Sulbactam Sodium. One paper discusses the molecular mechanisms of sulbactam antibacterial activity and resistance determinants in Acinetobacter baumannii . Another paper presents the efficacy and safety of cefoperazone-sulbactam in empiric therapy for febrile neutropenia .

properties

IUPAC Name

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZMPZCWBSWAOX-IBTYICNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026661
Record name Sulbactam sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulbactam sodium

CAS RN

69388-84-7
Record name Sulbactam sodium [USAN:USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbactam sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULBACTAM SODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 32.75 g. (0.14 mole) of penicillanic acid 1,1-dioxide in 450 ml. of ethyl acetate was added a solution of 25.7 g. of sodium 2-ethylhexanoate (0.155 mole) in 200 ml. of ethyl acetate. The resulting solution was stirred for 1 hour and then an additional 10% excess of sodium 2-ethylhexanoate in a small volume of ethyl acetate was added. Product immediately began to precipitate. Stirring was continued for 30 minutes and then the precipitate was removed by filtration. It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether. The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C., giving 36.8 g. of the title sodium salt, contaminated with a small amount of ethyl acetate. The ethyl acetate content was reduced by heating to 100° C. for 3 hours under vacuum. The IR spectrum of this final product (KBr disc) showed absorptions at 1786 and 1608 cm-1. The NMR spectrum (D2O) showed absorptions at 1.48 (s, 3H), 1.62 (s, 3H), 3.35 (d of d's, 1H, J1 =16 Hz, J2 =2 Hz), 3.70 (d of d's, 1H, J1 =16 Hz, J2 =4 Hz), 4.25 (s, 1H) and 5.03 (d of d's, 1H, J1 =4 Hz, J2 =2 Hz) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,530
Citations
H Mahgoub, FA Aly - Journal of pharmaceutical and biomedical analysis, 1998 - Elsevier
… -crossing point for sulbactam sodium at 268 nm. In 0.1 N sodium hydroxide, sulbactam sodium was … Also, sulbactam sodium was determined without interference using first- and second-…
Number of citations: 80 www.sciencedirect.com
P Wang, M Qi, Y Sun, J Yang - Journal of pharmaceutical and biomedical …, 2004 - Elsevier
… determination of amoxicillin sodium and sulbactam sodium in a new combination formulation… sodium and 45.0–450.0 μg/ml for sulbactam sodium. The proposed LC method can be used …
Number of citations: 48 www.sciencedirect.com
XX Wang, CT Ma, YX Jiang, YJ Ge… - World Journal of …, 2021 - ncbi.nlm.nih.gov
… In addition, combined with sulbactam sodium, it can produce … better than those of sulbactam sodium. As a consequence, the … and cefoperazone sodium/sulbactam sodium were used to …
Number of citations: 4 www.ncbi.nlm.nih.gov
S Yurus, T Ozbey, M Korkmaz - Journal of pharmaceutical and biomedical …, 2004 - Elsevier
In the present work, radiolysis of gamma irradiated sulbactam sodium (SS) was investigated through detailed ESR studies performed at low and at high temperatures on the radiolytic …
Number of citations: 16 www.sciencedirect.com
R Zhang, L Gao, P Chen, W Liu, X Huang… - Frontiers in …, 2023 - frontiersin.org
… In the cohort comprising mezlocillin-sulbactam sodium use, … cefoperazone-sulbactam sodium and mezlocillin-sulbactam sodium in … -sulbactam sodium or mezlocillin-sulbactam sodium. …
Number of citations: 1 www.frontiersin.org
PP Belliveau, CH Nightingale… - American Journal of …, 1994 - academic.oup.com
… The purpose of this study was to determine the stability of ampicillin sodium-sulbactam sodium and aztreonam after admix ture in minibags containing 0.9'Xi sodium chloride injec tion …
Number of citations: 6 academic.oup.com
E Dinç, D Baleanu - Spectrochimica Acta Part A: Molecular and …, 2006 - Elsevier
A new application of the fractional wavelet transform (FWT) was proposed for the simultaneous determination of ampicillin (AP) and sulbactam (SB) in a pharmaceutical combination for …
Number of citations: 57 www.sciencedirect.com
K LIU, D SUN, Y ZHAO - Chinese Journal of Pharmaceutical …, 2008 - ingentaconnect.com
To establish an HPLC method for assay detection of azlocillin sodium and sulbactam sodium for injection.Method:An HPLC system was equipped with a Diamond C18column(250 mm×…
Number of citations: 17 www.ingentaconnect.com
XW Ji, X Zhu, Y Li, F Xue, IHS Kuan, QF He… - Frontiers in …, 2022 - frontiersin.org
… and sulbactam sodium (3:1)] was obtained from WELMAN Pharmaceutical Co., Ltd. Study participants received an intravenous infusion of cefoperazone sodium and sulbactam sodium (…
Number of citations: 3 www.frontiersin.org
DW Claussen - Gastroenterology Nursing, 1993 - journals.lww.com
Unasyn is a combination antibacterial agent used as a broad spectrum antibiotic in the treatment of infections and as a prophylactic adjunct prior to surgical and endoscopic …
Number of citations: 1 journals.lww.com

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